molecular formula C11H12N2O2 B13260768 2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid

2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13260768
M. Wt: 204.22 g/mol
InChI Key: ALTQXNWCXUBUNS-UHFFFAOYSA-N
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Description

2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid is a pyridine-4-carboxylic acid derivative featuring a pent-4-yn-2-ylamino substituent at the 2-position. The alkyne group may enhance its utility in modular synthesis, while the pyridine-carboxylic acid core enables hydrogen bonding and coordination chemistry.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(pent-4-yn-2-ylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-3-4-8(2)13-10-7-9(11(14)15)5-6-12-10/h1,5-8H,4H2,2H3,(H,12,13)(H,14,15)

InChI Key

ALTQXNWCXUBUNS-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid typically involves the reaction of pyridine-4-carboxylic acid with pent-4-yn-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Alkyne vs. Cyclic Substituents

  • The pent-4-yn-2-yl group in the target compound introduces a linear alkyne chain, enabling covalent modification (e.g., azide-alkyne cycloaddition).

Aromatic vs. Heterocyclic Substituents

  • The 3-acetamidophenyl group in facilitates hydrogen bonding via the acetamide moiety, which may improve solubility but reduce metabolic stability. The indazolyl-piperidinyl substituent in confers high binding affinity for enzyme targets, as demonstrated in X-ray crystallography studies .

Co-crystal Formation

  • Co-crystals like demonstrate the pyridine-carboxylic acid core’s ability to form stable hydrogen-bonded networks, suggesting that the target compound could exhibit similar crystallinity for formulation optimization.

Biological Activity

2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid, a derivative of pyridine, has garnered attention in the scientific community for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
IUPAC Name4-(pent-4-yn-2-ylamino)pyridine-2-carboxylic acid
SMILESCC(CC#C)NC1=CC(=NC=C1)C(=O)O

Biological Activity Overview

Research indicates that 2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of pyridine compounds can possess antimicrobial activities. The specific compound has been investigated for its ability to inhibit bacterial growth, particularly against resistant strains.
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity. Research indicates that similar compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Mechanisms may involve the induction of apoptosis or inhibition of cell proliferation.

The biological activity of 2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Binding : It could bind to receptors on cell membranes, influencing signal transduction pathways that regulate various physiological processes.

Antimicrobial Activity

A study published in PMC highlighted the synthesis of novel antimicrobial agents based on pyridine derivatives, including 2-[(Pent-4-yn-2-yl)amino]pyridine derivatives. These compounds were tested against a range of bacterial strains, demonstrating significant inhibition zones compared to control groups .

Anti-inflammatory Research

In a recent investigation, researchers explored the anti-inflammatory potential of similar pyridine-based compounds. The results indicated a reduction in pro-inflammatory cytokines when treated with these compounds in vitro, suggesting a promising avenue for therapeutic applications in inflammatory diseases.

Anticancer Studies

Research conducted on the cytotoxic effects of pyridine derivatives revealed that 2-[(Pent-4-yn-2-yl)amino]pyridine derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The study utilized various cancer cell lines and reported IC50 values indicating effective concentrations for inducing cell death .

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